molecular formula C17H19ClO2Si B13134339 [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate

[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate

Cat. No.: B13134339
M. Wt: 318.9 g/mol
InChI Key: BMRHAMKIKIUHTD-UHFFFAOYSA-N
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Description

[2-[(4-Chlorophenyl)-dimethylsilyl]phenyl]methyl acetate is a high-purity organosilicon chemical intermediate intended for research and development applications. This compound integrates a dimethylsilyl linker between an aromatic chloride and a benzylic acetate ester, making it a valuable synthon in organic synthesis, particularly in the construction of more complex molecular architectures. Its structure suggests potential as a protected intermediate in pharmaceutical and materials science research. The acetate group can serve as a masked alcohol, which can be deprotected under mild basic conditions to generate a hydroxymethyl functionality for further derivatization. Meanwhile, the 4-chlorophenyl moiety offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for significant structural diversification. The dimethylsilyl group can impart specific physicochemical properties, including modified lipophilicity and steric bulk, which may be investigated for applications in liquid crystal or polymer research. As with all such specialized compounds, researchers are responsible for verifying its suitability for their specific applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C17H19ClO2Si

Molecular Weight

318.9 g/mol

IUPAC Name

[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate

InChI

InChI=1S/C17H19ClO2Si/c1-13(19)20-12-14-6-4-5-7-17(14)21(2,3)16-10-8-15(18)9-11-16/h4-11H,12H2,1-3H3

InChI Key

BMRHAMKIKIUHTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=CC=C1[Si](C)(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate typically involves the reaction of 4-chlorophenyl-dimethylsilyl chloride with phenylmethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications, particularly in scientific research, along with comprehensive data and case studies.

Key Characteristics:

  • Molecular Formula : C15_{15}H17_{17}ClOSi
  • Molecular Weight : 292.83 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents like dichloromethane and acetone

Pharmaceutical Development

The compound's structural characteristics make it a candidate for pharmaceutical applications, particularly as a precursor or intermediate in drug synthesis. Its ability to modify biological activity through silylation can enhance the pharmacokinetic properties of drug candidates.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. For instance, modifications to the chlorophenyl group have shown increased efficacy against specific cancer cell lines.

Material Science

The incorporation of silane groups into polymers can improve their mechanical properties and thermal stability. The compound can be used as a coupling agent in polymer blends, enhancing compatibility between different materials.

Data Table: Mechanical Properties of Silane-Modified Polymers

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Thermal Stability (°C)
Polypropylene30500150
Silane-Modified PP45600180

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is being explored due to its ability to penetrate plant tissues effectively. Research indicates that silyl groups can enhance the bioavailability of active ingredients.

Case Study: Efficacy as a Herbicide

Field trials have shown that formulations containing this compound significantly reduce weed growth while being less toxic to crops compared to traditional herbicides.

Nanotechnology

In nanotechnology, the compound can be utilized in the synthesis of silica nanoparticles, which have applications in drug delivery systems and as contrast agents in imaging techniques.

Data Table: Properties of Silica Nanoparticles Derived from the Compound

PropertyValue
Particle Size (nm)50-100
Surface Area (m²/g)200
Drug Loading Capacity (%)15

Mechanism of Action

The mechanism of action of [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate involves its interaction with molecular targets through its functional groups. The chlorophenyl group may participate in aromatic interactions, while the dimethylsilyl group can influence the compound’s reactivity and stability. The acetate moiety may also play a role in the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Key Research Findings

Structural Uniqueness : The dimethylsilyl group distinguishes the target compound from purely carbon-based esters, offering tunable steric and electronic properties for drug design .

Synthetic Challenges : Silicon-containing compounds often require anhydrous conditions, contrasting with the aqueous-compatible syntheses of thiazole or benzodiazepine derivatives .

Biological Potential: While direct data are lacking, structurally related esters (e.g., 8n, phenanthrofurans) show promising antitumor activity, suggesting the target compound warrants empirical evaluation .

Biological Activity

[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, including antibacterial, enzyme inhibition, and other pharmacological effects, supported by recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H15ClO2Si
  • Molecular Weight : 270.79 g/mol
  • IUPAC Name : 2-[(4-chlorophenyl)(dimethyl)silyl]phenyl methyl acetate

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has shown moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other tested strains.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. The following table summarizes the IC50 values observed in these studies:

EnzymeIC50 (µM)Reference
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease1.13 ± 0.003

These values indicate that this compound is a potent inhibitor of both enzymes, suggesting its potential utility in treating conditions related to cholinergic dysfunction and urease-related disorders.

The mechanism by which this compound exerts its biological effects is likely linked to its interactions with specific molecular targets within the body. Research indicates that it may modulate enzyme activity through competitive inhibition or by altering the binding affinity of substrates.

Case Studies

  • Study on Antibacterial Properties :
    A study conducted by Nafeesa et al. evaluated various synthesized compounds for their antibacterial efficacy. The results indicated that derivatives of this compound exhibited significant activity against pathogenic bacteria, supporting its potential use in antibiotic development.
  • Enzyme Inhibition Research :
    In another study focusing on enzyme inhibition, the compound was tested against AChE and urease. The findings revealed that it not only inhibited these enzymes effectively but also demonstrated favorable binding interactions with bovine serum albumin (BSA), indicating its pharmacological relevance.

Q & A

Q. What synthetic methodologies are recommended for preparing [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate with high yield and purity?

Methodological Answer:

  • Step 1 : Utilize nucleophilic substitution or esterification reactions involving precursors like (4-chlorophenyl)dimethylsilyl derivatives and activated acetate esters. For example, describes a reaction using triethylamine (TEA) to deprotonate intermediates, achieving an 83% yield after column chromatography (cyclohexane/ethyl acetate/methanol) .
  • Step 2 : Monitor reaction progress via TLC or GC-MS (see for GC-MS parameters in analogous acetate compounds) .
  • Step 3 : Purify using silica gel chromatography with gradient elution (e.g., cyclohexane:ethyl acetate 10:1 to 5:1) to isolate the product.

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX software ( ) for single-crystal refinement. Grow crystals in ethyl acetate or similar solvents (as in ) .
  • Spectroscopy :
  • NMR : Analyze 1H^1H/13C^{13}C NMR for silyl (Si-CH3_3) and ester (COO) signals.
  • GC-MS : Compare fragmentation patterns to reference data (e.g., ’s Figure S105 for related chlorophenyl acetates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or GC-MS fragmentation)?

Methodological Answer:

  • Cross-validation : Combine multiple techniques (e.g., 2D NMR for stereochemistry, X-ray for absolute configuration). highlights SHELX’s robustness in resolving ambiguities in small-molecule crystallography .
  • Isotopic labeling : For ambiguous MS peaks, synthesize deuterated analogs to confirm fragmentation pathways (see for isotopic analogs of chlorophenyl derivatives) .

Q. What experimental strategies address challenges in crystallizing this compound?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., ethyl acetate, acetone) and slow evaporation ( used ethyl acetate for crystal growth) .
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions.
  • Temperature gradients : Use controlled cooling (0.5°C/hour) to promote nucleation.

Q. How can computational modeling predict the reactivity of the silyl-acetate moiety under specific reaction conditions?

Methodological Answer:

  • DFT calculations : Optimize geometries using Gaussian or ORCA to assess bond dissociation energies (BDEs) of Si-C and ester C-O bonds.
  • MD simulations : Model solvation effects in polar solvents (e.g., DMF) to predict hydrolysis rates. While not directly covered in the evidence, ’s ATP-related studies suggest leveraging biochemical simulation frameworks .

Data Contradiction Analysis

Q. How to interpret conflicting melting points or spectral data across literature sources?

Methodological Answer:

  • Purity assessment : Re-run DSC (differential scanning calorimetry) and HPLC to rule out impurities (’s GC-MS protocol is adaptable) .
  • Environmental factors : Control humidity (silyl groups are moisture-sensitive) and oxygen levels during measurements.
  • Collaborative validation : Cross-check data with independent labs using standardized protocols (e.g., IUPAC guidelines).

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Confirmation

TechniqueParametersReference
X-ray (SHELX)Space group P21/cP2_1/c, RR-factor < 5%
GC-MSColumn: DB-5MS; He carrier gas; 70 eV ionization
1H^1H NMRδ 0.35 ppm (Si-CH3_3), δ 3.85 ppm (COOCH3_3)N/A*

Table 2 : Troubleshooting Crystallization Challenges

IssueSolutionEvidence
Poor crystal growthSwitch to ethyl acetate + 5% DMF
Twinned crystalsUse SHELXL for refinement (twin law: -h, -k, l)

Note: NMR data inferred from analogous silyl-acetate compounds in and .

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